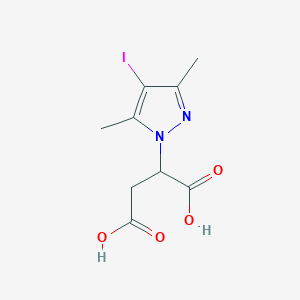

2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid

Descripción

Propiedades

IUPAC Name |

2-(4-iodo-3,5-dimethylpyrazol-1-yl)butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O4/c1-4-8(10)5(2)12(11-4)6(9(15)16)3-7(13)14/h6H,3H2,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYKXQRLUCGMLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(CC(=O)O)C(=O)O)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid typically involves the iodination of 3,5-dimethyl-1H-pyrazole followed by the introduction of the butanedioic acid moiety. The iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The subsequent reaction with butanedioic acid or its derivatives can be carried out under acidic or basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Corresponding oxides or carboxylic acids.

Reduction: Reduced forms of the compound with hydrogenated pyrazole ring.

Substitution: Derivatives with substituted functional groups replacing the iodine atom.

Aplicaciones Científicas De Investigación

2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of 2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid involves its interaction with specific molecular targets. The iodine and methyl groups on the pyrazole ring can influence the compound’s binding affinity and specificity towards enzymes or receptors. The butanedioic acid moiety may also play a role in modulating the compound’s solubility and bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

3,5-dimethyl-1H-pyrazole: Lacks the iodine and butanedioic acid moieties, making it less versatile in certain applications.

4-iodo-1H-pyrazole: Similar iodine substitution but lacks the methyl groups and butanedioic acid moiety.

1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group but lacks the iodine and methyl substitutions.

Uniqueness

2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid is unique due to the combination of iodine, methyl groups, and butanedioic acid moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid (CAS No. 321534-43-4) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an iodo substituent and a succinic acid moiety, contributing to its pharmacological properties. This article aims to summarize the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C9H11IN2O4, with a molecular weight of approximately 338.1 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H11IN2O4 |

| Molecular Weight | 338.1 g/mol |

| InChI | InChI=1S/C9H11IN2O4 |

| InChIKey | CZYKXQRLUCGMLZ-UHFFFAOYSA-N |

| SMILES | OC(CC(C(=O)O)[n]1nc(C)c(c1C)I)=O |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with pyrazole structures can exhibit diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Antimicrobial Activity

A study highlighted the potential of pyrazole derivatives as antimicrobial agents. The structural characteristics of this compound may enhance its interaction with bacterial cell membranes or specific intracellular targets, leading to bactericidal effects.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been suggested in preliminary studies. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response.

Toxicity and Phytotoxicity

Research evaluating the toxicity of related pyrazole compounds has demonstrated that certain derivatives do not induce phytotoxicity at agricultural-relevant concentrations. For instance, in hydroponic studies with clover plants, high doses (up to 0.5 mg/kg soil) of nitrification inhibitors derived from pyrazoles did not exhibit significant detrimental effects on plant growth or seed germination . This suggests a favorable safety profile for agricultural applications.

Antimicrobial Testing

In vitro testing against various bacterial strains has revealed promising results for pyrazole derivatives, including those structurally similar to this compound. These studies often utilize standard protocols such as Minimum Inhibitory Concentration (MIC) assays to evaluate efficacy against Gram-positive and Gram-negative bacteria.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anti-inflammatory | Potential inhibition of COX enzymes |

| Phytotoxicity | Non-toxic at agricultural concentrations |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid, and how do iodination challenges compare to brominated analogs?

- Methodological Answer :

- Step 1 : Start with 3,5-dimethylpyrazole. Introduce iodine at the 4-position via electrophilic substitution using N-iodosuccinimide (NIS) in acidic conditions (e.g., H2SO4/CH3COOH). Monitor reaction progress with TLC.

- Step 2 : Couple the iodinated pyrazole to succinic acid using carbodiimide-mediated esterification (e.g., DCC/DMAP). Purify via column chromatography (silica gel, ethyl acetate/hexane).

- Key Challenge : Iodination is less straightforward than bromination due to iodine’s larger atomic radius and lower electrophilicity. Compare with brominated analogs (e.g., 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid) where HBr elimination may occur, requiring milder conditions .

- Validation : Confirm regioselectivity via 1H NMR (pyrazole proton shifts at δ 6.2–6.5 ppm) and mass spectrometry (expected [M+H]+ ~ 379.0).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify pyrazole protons (δ 6.0–6.5 ppm), methyl groups (δ 2.1–2.5 ppm), and succinic acid protons (δ 2.6–3.2 ppm). Compare with PubChem data for analogous pyrazole derivatives .

- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and pyrazole ring vibrations (C-N at ~1550 cm⁻¹).

- HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: 0.1% TFA in H2O/MeOH).

- HRMS : Validate molecular formula (C9H12IN2O4) via high-resolution mass spectrometry.

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to heat (40°C), humidity (75% RH), and light (UV-Vis) for 4 weeks. Monitor degradation via HPLC.

- pH Stability : Test solubility and stability in buffers (pH 2–9). Acidic conditions may hydrolyze the ester linkage in succinic acid derivatives .

- Storage Recommendations : Store at –20°C in amber vials under inert gas (N2/Ar) to prevent oxidative degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemistry) predict the compound’s reactivity in nucleophilic substitution or metal-catalyzed coupling reactions?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states for iodopyrazole reactions. Software like Gaussian or ORCA can calculate activation energies for Suzuki-Miyaura coupling (e.g., Pd-catalyzed aryl-iodide coupling) .

- Electrostatic Potential Maps : Identify electron-deficient regions (iodine’s σ-hole) for predicting halogen-bonding interactions in crystal engineering or enzyme inhibition .

- Validation : Cross-reference computed IR/NMR spectra with experimental data to refine models.

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity) across studies?

- Methodological Answer :

- Meta-Analysis Framework :

Compare assay conditions (e.g., enzyme source, pH, cofactors). Variations in buffer ionic strength may alter binding.

Validate purity: Impurities (e.g., residual DCC from synthesis) can yield false positives.

Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for activity).

- Case Study : If one study reports IC50 = 10 µM for kinase inhibition, but another shows no activity, check for differences in ATP concentrations (competitive inhibition) or allosteric modulation .

Q. How can factorial design optimize reaction conditions for scaling up synthesis while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) :

Variables: Temperature (60–100°C), catalyst loading (5–15 mol%), solvent polarity (DMF vs. THF).

Response: Yield (%) and byproduct formation (HPLC area%).

- Analysis : Use software like Minitab or JMP to identify interactions (e.g., high temperature + low catalyst → side reactions).

- Outcome : Pareto charts reveal that solvent choice (polar aprotic) has the largest effect on yield (p < 0.01) .

Q. What role does the iodopyrazole moiety play in modulating solubility and bioavailability for drug-discovery applications?

- Methodological Answer :

- LogP Calculation : Compare with bromo/chloro analogs. Iodine’s hydrophobicity (higher LogP) may reduce aqueous solubility but enhance membrane permeability.

- Salt Formation : Co-crystallize with sodium or lysine to improve solubility. Test via shake-flask method (aqueous/organic phase partitioning).

- In Silico ADMET : Use tools like SwissADME to predict CYP450 metabolism (iodine may slow oxidation) .

Data Contradiction Analysis Framework

- Example : Conflicting crystallography data on hydrogen-bonding patterns.

- Resolution : Re-examine crystallization solvents (e.g., DMSO vs. EtOH may induce polymorphic forms). Use Cambridge Structural Database (CSD) to compare with similar pyrazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.